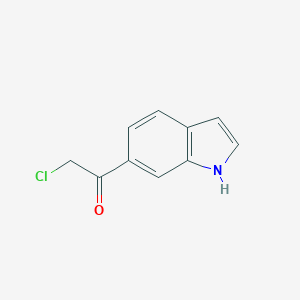

2-Chloro-1-(1H-indol-6-YL)ethanone

Übersicht

Beschreibung

2-Chloro-1-(1H-indol-6-YL)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a chloro group attached to an ethanone moiety, which is further connected to an indole ring. The indole ring system is a common structural motif in many biologically active molecules, making this compound of interest in medicinal chemistry and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1H-indol-6-YL)ethanone typically involves the introduction of a chloro group to an indole derivative. One common method is the reaction of 1H-indole-6-carbaldehyde with thionyl chloride (SOCl2) to form the corresponding chloro derivative. This reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(1H-indol-6-YL)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like ammonia (NH3) or primary amines (RNH2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of 2-amino-1-(1H-indol-6-YL)ethanone or 2-thio-1-(1H-indol-6-YL)ethanone.

Oxidation Reactions: Formation of 2-chloro-1-(1H-indol-6-YL)acetic acid.

Reduction Reactions: Formation of 2-chloro-1-(1H-indol-6-YL)ethanol.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Chloro-1-(1H-indol-6-YL)ethanone serves as a crucial building block for synthesizing more complex indole derivatives. Its unique structure allows for various substitution reactions, leading to the formation of other biologically active compounds.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

- Antimicrobial Activity: Studies have shown that indole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

- Anticancer Activity: Preliminary research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further drug development.

Medicine

The compound is being investigated as a lead compound for developing new therapeutic agents targeting diseases such as cancer and bacterial infections. Its structural features may enhance its efficacy compared to other indole derivatives.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stable chemical properties and ability to undergo various chemical transformations.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of various indole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in several cancer cell lines, showcasing its potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of indole derivatives against common pathogens. The findings demonstrated that compounds similar to this compound exhibited notable antibacterial effects, suggesting further exploration into its application as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(1H-indol-6-YL)ethanone involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The chloro group and ethanone moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1H-Indol-6-YL)ethanone: Lacks the chloro group, which may result in different biological activities and reactivity.

2-Bromo-1-(1H-indol-6-YL)ethanone: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological properties.

2-Chloro-1-(1H-indol-3-YL)ethanone: The chloro group is attached to a different position on the indole ring, leading to variations in its chemical and biological behavior.

Uniqueness

2-Chloro-1-(1H-indol-6-YL)ethanone is unique due to the specific positioning of the chloro group and the ethanone moiety on the indole ring. This unique structure can result in distinct chemical reactivity and biological activities compared to other similar compounds.

Biologische Aktivität

Overview

2-Chloro-1-(1H-indol-6-YL)ethanone is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound features a chloro group at the 2-position of the ethanone moiety, which influences its reactivity and biological interactions.

The molecular formula for this compound is , with a molecular weight of 201.63 g/mol. The compound can be synthesized through various methods, including the reaction of indole derivatives with thionyl chloride followed by Friedel-Crafts acylation.

Synthesis Method

- Starting Material : 1H-Indole-6-carbaldehyde.

- Reagents : Thionyl chloride (SOCl2), acetyl chloride (CH3COCl), aluminum chloride (AlCl3).

- Procedure :

- React indole-6-carbaldehyde with thionyl chloride under reflux in dichloromethane to introduce the chloro group.

- Conduct Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride to obtain this compound.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated its activity against MCF-7 breast cancer cells, revealing an IC50 value of approximately 0.095 μM, indicating potent antiproliferative effects.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.095 | Induces apoptosis, inhibits tubulin polymerization |

| Hs578T | 0.065 | Apoptotic pathway activation |

| HCT-116 | Not specified | Potential cytotoxicity observed |

Mechanistic studies suggest that the compound induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax . This dual action enhances its potential as a therapeutic agent for breast cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary results indicate activity against various bacterial strains, suggesting potential applications in treating infections.

Study on Anticancer Activity

A comprehensive study published in MDPI highlighted the synthesis and evaluation of several indole derivatives, including this compound. The study utilized MTT assays to assess cell viability across different concentrations, demonstrating that this compound significantly inhibited cell growth in a dose-dependent manner.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound interacts effectively with tubulin, further supporting its role as a microtubule-disrupting agent.

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(1H-Indol-6-YL)ethanone | Lacks chloro group | Reduced anticancer activity |

| 2-Bromo-1-(1H-indol-6-YL)ethanone | Contains bromo instead of chloro | Varies in reactivity and biological properties |

| 2-Chloro-1-(1H-indol-3-YL)ethanone | Chloro at different position | Different biological profile compared to target compound |

Eigenschaften

IUPAC Name |

2-chloro-1-(1H-indol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-10(13)8-2-1-7-3-4-12-9(7)5-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEZBMJMDRLDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558299 | |

| Record name | 2-Chloro-1-(1H-indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123216-45-5 | |

| Record name | 2-Chloro-1-(1H-indol-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.